molecular formula C15H10Cl3NO2 B041603 Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro- CAS No. 35382-88-8

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

Cat. No. B041603
CAS RN: 35382-88-8
M. Wt: 342.6 g/mol
InChI Key: QIIQXSOGQOERHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, involves specific reactions that lead to the formation of these complex molecules. These syntheses are crucial for the development of compounds with potential pharmacological activities, highlighting the importance of understanding the synthesis routes for such chemicals (Fryer, Leimgruber, & Trybulski, 1982).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been extensively studied, revealing insights into their conformation and bonding. For instance, studies on 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and similar compounds have elucidated their molecular conformations, demonstrating the importance of intramolecular N—H⋯O hydrogen bonding in determining their structural properties (Gowda et al., 2009).

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions that modify their structure and functional groups. These reactions are essential for understanding the reactivity and potential applications of these compounds. For example, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide involved steps such as acetylation, esterification, and ester interchange, demonstrating the compound's versatile reactivity (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical applications. Studies on compounds like 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide provide valuable data on these properties, aiding in the development of new materials and drugs (Gowda et al., 2009).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are of significant interest. Research on compounds such as 2,2,2-trichloro-N-[(trimethylsilyl)methyl]acetamide has explored these aspects, providing insights into the behavior of these compounds under different chemical conditions (Sterkhova, Lazarev, & Lazareva, 2019).

Scientific Research Applications

Synthetic Organic Chemistry

Acetamide derivatives serve as pivotal intermediates in the synthesis of various chemoselective N-acylation reagents. The development of storable acetamide derivatives with improved chemoselectivity over existing reagents highlights their utility in synthetic organic chemistry. These derivatives include N-acetyl-N-(2-trifluoromethylphenyl) acetamide, N-benzoyl-(2-chlorophenyl) benzamide, and others. Their design leverages the structure-reactivity relationship to enhance chemoselectivity, crucial for the development of chiral ligands and asymmetric catalysis. This research underscores the role of acetamide derivatives in facilitating selective chemical transformations, contributing significantly to the field of synthetic organic chemistry (Kondo & Murakami, 2001).

Medicinal Chemistry and Drug Development

In medicinal chemistry, acetamide derivatives are explored for their pharmacological potential. Their structural modification and evaluation in drug discovery programs underline their significance in developing new therapeutic agents. This involves understanding their interactions with biological targets, optimizing their pharmacokinetic properties, and evaluating their safety and efficacy profiles. The literature review on phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, emphasizes the chemical diversity and the pharmacological activities of these compounds. This knowledge aids in the design of novel drugs with improved therapeutic benefits and reduced side effects (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).

Biological Effects

Acetamide derivatives are also studied for their biological effects, including their role in modulating biological pathways and potential toxicity. Understanding these aspects is crucial for assessing their safety as pharmaceutical agents. Investigations into the metabolism of acetaminophen, a compound related to acetamide, provide insights into the mechanisms of liver toxicity and the role of specific metabolites in inducing adverse effects. This research is vital for developing safer drugs and for the clinical management of drug-induced toxicity. The detailed study of acetaminophen metabolism highlights the importance of considering genetic differences in drug metabolism, which can influence individual responses to drug therapy (Zhao & Pickering, 2011).

properties

IUPAC Name

N-(2-benzoylphenyl)-2,2,2-trichloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO2/c16-15(17,18)14(21)19-12-9-5-4-8-11(12)13(20)10-6-2-1-3-7-10/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIQXSOGQOERHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405660
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-

CAS RN

35382-88-8
Record name Acetamide, N-(2-benzoylphenyl)-2,2,2-trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.